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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the naturally

occurring diterpenoid lactone, Dehydroandrographolide (Deh), and its synthetically derived

succinate ester, Dehydroandrographolide Succinate (DAS). The development of DAS aims to

overcome the poor water solubility of Deh, thereby enabling intravenous administration. This

comparison is based on available preclinical and clinical data to inform researchers on their

respective absorption, distribution, metabolism, and excretion characteristics.

Executive Summary
Dehydroandrographolide (Deh) is a bioactive compound extracted from Andrographis

paniculata.[1] While it demonstrates a range of pharmacological activities, its clinical

application via oral administration is limited by low bioavailability.[1] Dehydroandrographolide
Succinate (DAS) is a prodrug of Deh, designed to enhance solubility for intravenous use.[2] As

a prodrug, DAS is anticipated to be rapidly hydrolyzed in vivo by esterases to release the active

parent drug, Deh. This guide presents the pharmacokinetic data for both compounds,

highlighting the differences in their profiles stemming from their distinct physicochemical

properties and routes of administration.
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The following tables summarize the key pharmacokinetic parameters for

Dehydroandrographolide and Dehydroandrographolide Succinate based on separate

studies in different species and via different routes of administration. It is crucial to note that

these data are not from a head-to-head comparative study and should be interpreted with

caution.

Table 1: Pharmacokinetic Parameters of Dehydroandrographolide (Oral Administration in

Rats)

Parameter Value Species Dosage Reference

Bioavailability 11.92%
Sprague-Dawley

Rat
120 mg/kg [1][3]

Cmax
4.19 ± 1.76

µg/mL

Sprague-Dawley

Rat
120 mg/kg

Tmax Not Reported
Sprague-Dawley

Rat
120 mg/kg

t1/2 Not Reported
Sprague-Dawley

Rat
120 mg/kg

Metabolism

Hydroxylation,

hydration,

sulfonation,

sulfate

conjugation, and

glucuronidation

Rat 95 mg/kg

Table 2: Pharmacokinetic Parameters of Dehydroandrographolide Succinate (Intravenous

Administration in Humans)
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Parameter 80 mg Dose
160 mg
Dose

320 mg
Dose

Species Reference

Cmax 4.82 mg/L 12.85 mg/L 26.90 mg/L Human

AUC0–12 6.18 mg·h/L 16.95 mg·h/L 40.65 mg·h/L Human

Tmax 0.94 - 1.0 h 0.94 - 1.0 h 0.94 - 1.0 h Human

t1/2 1.51 - 1.89 h 1.51 - 1.89 h 1.51 - 1.89 h Human

Urinary

Excretion

(24h,

unchanged)

10.1% -

15.5%

10.1% -

15.5%

10.1% -

15.5%
Human

Key Observations
Bioavailability and Route of Administration: Deh exhibits low oral bioavailability in rats

(11.92%), which is a significant hurdle for its development as an oral therapeutic. The

succinate derivative, DAS, is formulated for intravenous administration, bypassing the

absorption phase and ensuring 100% bioavailability.

Absorption and Elimination: Following oral administration in rats, Deh is rapidly absorbed

and eliminated. A bimodal blood concentration-time curve has been noted, suggesting

possible enterohepatic recirculation or the presence of multiple absorption sites in the

gastrointestinal tract. In contrast, intravenously administered DAS in humans shows rapid

clearance, with a short half-life of approximately 1.51–1.89 hours.

Excretion: A small percentage (10.1%–15.5%) of the administered intravenous dose of DAS

is excreted unchanged in the urine within 24 hours, indicating that the majority of the

compound is cleared from the body, likely after being transformed into metabolites.

Dose Proportionality: The pharmacokinetics of DAS in humans have been shown to be

nonlinear, with Cmax and AUC increasing more than proportionally with the dose.
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Oral Pharmacokinetic Study of Dehydroandrographolide
in Rats
This protocol is based on the study investigating the oral bioavailability of

Dehydroandrographolide.

Subjects: Healthy Sprague-Dawley rats were used for the study.

Drug Administration: Dehydroandrographolide was administered orally to the rats at a dose

of 120 mg/kg.

Blood Sampling: Blood samples were collected at predetermined time points after

administration to characterize the plasma concentration-time profile.

Sample Analysis: Plasma concentrations of Dehydroandrographolide were quantified using

a validated analytical method, likely Liquid Chromatography with tandem Mass Spectrometry

(LC-MS/MS), to ensure sensitivity and specificity.

Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key

pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability.

Intravenous Pharmacokinetic Study of
Dehydroandrographolide Succinate in Humans
The following methodology is derived from a clinical trial in healthy volunteers.

Study Design: A single-center, randomized, single-dose, three-way crossover study was

conducted.

Participants: Healthy Chinese male and female volunteers were enrolled.

Drug Administration: Dehydroandrographolide Succinate was administered as a single

intravenous infusion at doses of 80, 160, or 320 mg. The drug was diluted in 250 mL of a 5%

glucose solution and infused at a constant rate over 60 minutes.

Blood and Urine Collection:
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Blood Samples: Venous blood samples were collected before dosing and at multiple time

points up to 12 hours post-infusion.

Urine Samples: Urine was collected at specified intervals up to 24 hours after dosing.

Sample Processing and Analysis:

Plasma was separated from blood samples by centrifugation.

The concentrations of Dehydroandrographolide Succinate in plasma and urine were

determined using a validated LC-MS/MS method.

Pharmacokinetic Assessment: Non-compartmental analysis was used to determine the

pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and the amount of

unchanged drug excreted in the urine.
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Caption: Workflow for the oral pharmacokinetic study of Dehydroandrographolide in rats.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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